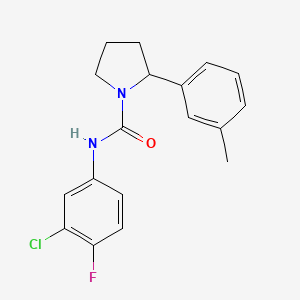![molecular formula C21H34N2O2 B6043348 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone, also known as ADM, is a synthetic compound that belongs to the class of opioid analgesics. It was initially developed as a potential analgesic drug, but further research has identified its potential in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone acts as a selective mu opioid receptor agonist, which means that it binds to and activates the mu opioid receptor. The activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in pain relief and reward. 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone also has an effect on the dopamine system, which is involved in reward and motivation. 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been shown to increase dopamine release in certain brain regions, leading to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been shown to have a range of biochemical and physiological effects. It is a potent analgesic, with a higher efficacy and potency than morphine. 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Additionally, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been shown to have anti-inflammatory and antitumor effects, making it a potential treatment for cancer and other inflammatory diseases.
実験室実験の利点と制限
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has several advantages for lab experiments. It is a highly selective mu opioid receptor agonist, which makes it useful for studying opioid receptors and their interactions with other compounds. Additionally, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has a high efficacy and potency, making it useful for studying pain relief and reward. However, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. Additionally, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has a complex synthesis method, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for research on 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone. One potential direction is the development of 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone analogs with improved efficacy and potency. Another potential direction is the study of 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone in combination with other compounds, such as cannabinoids, to investigate potential synergistic effects. Additionally, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone could be studied for its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone could be studied for its potential in drug delivery to the brain, particularly in the treatment of brain tumors.
合成法
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone is synthesized from 1-adamantanecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-cyclobutyl-N-methylamine to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to produce 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone.
科学的研究の応用
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been extensively studied for its potential in various scientific fields. One of the primary applications of 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone is in the study of opioid receptors and their interactions with other compounds. 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been shown to bind selectively to the mu opioid receptor, which is involved in pain relief and reward. 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has also been used in the study of the blood-brain barrier and its role in drug delivery to the brain. Additionally, 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been studied for its potential in the treatment of various diseases, including cancer, depression, and anxiety.
特性
IUPAC Name |
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c24-19-21(25,5-2-6-23(19)13-15-3-1-4-15)14-22-20-10-16-7-17(11-20)9-18(8-16)12-20/h15-18,22,25H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMZFESFFUTWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNC34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)


![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)